6-Methoxy-pyridin-3-carbonylchlorid

Übersicht

Beschreibung

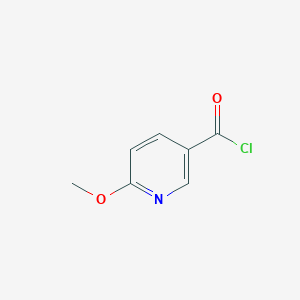

6-Methoxypyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

6-Methoxypyridine-3-carbonyl chloride is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to modify biological molecules for research purposes.

Medicine: It is used in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

Target of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 6-Methoxypyridine-3-carbonyl chloride likely undergoes oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .

Biochemical Pathways

It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key method for forming carbon–carbon bonds . This suggests that the compound could influence biochemical pathways involving the synthesis of complex organic molecules.

Result of Action

The primary result of the action of 6-Methoxypyridine-3-carbonyl chloride is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the nature of these compounds.

Action Environment

The efficacy and stability of 6-Methoxypyridine-3-carbonyl chloride, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (such as palladium in the case of the Suzuki–Miyaura reaction) . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Methoxypyridine-3-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 6-methoxypyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{6-Methoxypyridine} + \text{SOCl}_2 \rightarrow \text{6-Methoxypyridine-3-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 6-Methoxypyridine-3-carbonyl chloride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxypyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxypyridine-3-carboxylic acid.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 6-Methoxypyridine-3-carbonyl chloride.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

Major Products

Substituted Pyridines: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methoxypyridine-3-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.

6-Methoxypyridine-3-carboxylic acid: The hydrolyzed form of 6-Methoxypyridine-3-carbonyl chloride.

Uniqueness

6-Methoxypyridine-3-carbonyl chloride is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility in scientific research and industrial applications.

Biologische Aktivität

6-Methoxypyridine-3-carbonyl chloride (CAS No. 193538-78-2) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound functions as a versatile building block in organic synthesis and has been evaluated for its interactions with various biological systems. This article reviews the biological activity of 6-Methoxypyridine-3-carbonyl chloride, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-Methoxypyridine-3-carbonyl chloride features a methoxy group at the 6-position of the pyridine ring and a carbonyl chloride functional group at the 3-position. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of 6-Methoxypyridine-3-carbonyl chloride can be attributed to several mechanisms:

- Nucleophilic Reactions : The carbonyl chloride group can act as an electrophile, allowing nucleophilic substitution reactions with amines or other nucleophiles, leading to the formation of biologically active derivatives.

- Enzyme Inhibition : Compounds similar to 6-Methoxypyridine-3-carbonyl chloride have shown potential as enzyme inhibitors by binding to active sites and blocking substrate access.

- Receptor Modulation : This compound may interact with various receptors, influencing signaling pathways involved in cellular processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of 6-Methoxypyridine-3-carbonyl chloride exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have shown cytotoxic effects against several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The IC50 values for these compounds ranged from 1 to 5 µM, indicating promising antiproliferative effects .

Antimicrobial Properties

Research has indicated that certain derivatives possess antimicrobial activity. For example, compounds derived from pyridine frameworks have been evaluated for their efficacy against various bacterial strains, showcasing potential as new antimicrobial agents .

Case Studies

- Cytotoxicity Assessment : A study involving the synthesis of various methoxypyridine derivatives revealed that specific modifications to the structure led to enhanced cytotoxicity in cancer models. The study confirmed the importance of the methoxy group in increasing the lipophilicity and cellular uptake of these compounds .

- Synthesis and Characterization : Another investigation focused on synthesizing 2-methoxypyridine derivatives from 6-Methoxypyridine-3-carbonyl chloride. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and evaluating their biological activities .

Data Table

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 6-Methoxypyridine-3-carbonyl chloride derivative A | Anticancer | 2.5 | HepG2 |

| 6-Methoxypyridine-3-carbonyl chloride derivative B | Antimicrobial | 4.0 | E. coli |

| 6-Methoxypyridine-3-carbonyl chloride derivative C | Anticancer | 1.7 | MDA-MB-231 |

Eigenschaften

IUPAC Name |

6-methoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGABUQRWWPAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591374 | |

| Record name | 6-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-78-2 | |

| Record name | 6-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.